

Application Notes: Pyridazine Derivatives in Agrochemical Synthesis

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Compound of Interest

Compound Name:	3-Chloro-6-(4-methoxyphenyl)pyridazine
Cat. No.:	B028087

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Introduction

Pyridazine and its derivatives, particularly pyridazinones, represent a significant class of six-membered heterocyclic compounds in the field of agrochemistry.^[1] Characterized by a ring structure containing two adjacent nitrogen atoms, these scaffolds are integral to the development of modern crop protection agents due to their broad spectrum of biological activities and environmental compatibility.^{[1][2]} For decades, researchers have leveraged the unique physicochemical properties of the pyridazine ring—such as its high dipole moment, hydrogen bonding capacity, and reactivity—to design and synthesize effective herbicides, insecticides, fungicides, and plant growth regulators.^{[3][4][5]} This document provides detailed application notes, experimental protocols, and key data for researchers and scientists involved in the synthesis and development of pyridazine-based agrochemicals.

Applications in Agrochemicals

The versatility of the pyridazine core allows for structural modifications that lead to a wide range of biological activities, making it a "privileged scaffold" in agrochemical discovery.^[2]

Herbicidal Activity

Pyridazine derivatives are most prominent in the herbicide market. Many commercially successful herbicides are based on the pyridazinone structure.

- Mechanism of Action: A primary mode of action for pyridazinone herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[3][6] These compounds act as D1 protein inhibitors, binding to the QB-binding niche and blocking the electron transport chain, which leads to photo-oxidative destruction and ultimately, plant death.[7] Another mechanism involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and the absence of protective carotenoids, causing rapid bleaching of chlorophyll and chloroplast destruction upon exposure to light.
- Key Compounds:
 - Norflurazon: A pre-emergence herbicide that inhibits carotenoid biosynthesis.
 - Pyridate: A post-emergent herbicide effective against broadleaf weeds, which acts by inhibiting Photosystem II.[3]
 - Credazine: Used as a soil herbicide in paddy fields.[6]

Insecticidal and Acaricidal Activity

Pyridazine derivatives have also been successfully developed into potent insecticides and acaricides.

- Mechanism of Action: A common target for pyridazine insecticides is the mitochondrial electron transport chain. By inhibiting Complex I (NADH:ubiquinone oxidoreductase), these compounds disrupt cellular respiration, leading to energy depletion and death of the target pest.
- Key Compounds:
 - Pyridaben: A widely used insecticide and acaricide effective against mites, whiteflies, and aphids.[3]
 - [6-(3-pyridyl)pyridazin-3-yl]amides: A class of compounds initially screened for herbicidal properties that were found to exhibit significant aphicidal activity.[8] Structure-activity relationship (SAR) studies have shown that modifications to the amide moiety can lead to substantial improvements in insecticidal potency.[8]

Fungicidal and Plant Growth Regulatory Activity

The application of pyridazines extends to fungicidal and plant growth regulation, although these areas are less developed than herbicides and insecticides.[\[1\]](#)[\[9\]](#)

- **Fungicidal Activity:** Some pyridazine compounds inhibit the 14- α demethylase enzyme, which is crucial for sterol biosynthesis in fungi.[\[3\]](#) An example is Imibenconazole.[\[3\]](#)
- **Plant Growth Regulation:** Certain pyridazine derivatives have been shown to influence plant morphogenesis, germination, and lignin content, indicating their potential as plant growth regulators.[\[9\]](#)

Data Presentation

Table 1: Biological Activity of Selected Pyridazine Derivatives

Compound Class/Name	Target Organism(s)	Activity Type	Efficacy Data	Reference
α,α,α -trifluoro-m-tolyl pyridazinones	Barnyardgrass, Rape	Herbicidal	Bleaching activity at 10 μ g/ml; herbicidal activity at 300 g/ha.	[10]
[6-(3-pyridyl)pyridazin-3-yl]amides	<i>Myzus persicae</i> (Green peach aphid)	Insecticidal	>14-fold potency improvement from initial hit compound.	[8]
[6-(3-pyridyl)pyridazin-3-yl]amides	<i>Aphis gossypii</i> (Cotton aphid)	Insecticidal	>10-fold potency improvement from initial hit compound.	[8]
Pyridate	Dicotyledonous weeds	Herbicidal	Post-emergent; Photosystem II inhibitor.	[3]
Substituted Pyridazines	<i>Musca domestica</i> , <i>Macrosiphum pisi</i>	Insecticidal	Several compounds showed good activity in preliminary tests.	[11]

Table 2: Synthesis Yields and Properties of Key Intermediates

Compound Name	Synthesis Method	Yield (%)	Melting Point (°C)	Reference
Ethyl 3-chloro-5,6-diphenylpyridazin-4- <i>e</i> -carboxylate	Reaction of pyridazinone with POCl_3	95%	118-120	[11]
3-Chloro-5,6-bis(4-chlorophenyl)-4-phenylpyridazine	Reaction of pyridazinone with POCl_3	91%	149-151	[11]
5,6-Diphenyl-3-oxo-2,3-dihydropyridazin-4- <i>e</i> -carbohydrazide	Hydrazinolysis of chloro-pyridazine	73%	123-125	[11]
Phenyl-pyridazine	Ring closure of 1,2-diacylcyclopenta diene with hydrazine	71%	155-205 (general range)	[6]
3-Aryloxy-6-s chloropyridazine	Nucleophilic substitution of 3,6-dichloropyridazine	Not specified	Not specified	[12]

Experimental Protocols

The synthesis of pyridazine-based agrochemicals often starts from simple precursors like dicarbonyl compounds and hydrazine derivatives.

Protocol 1: General Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

This protocol describes the common method of synthesizing the pyridazinone core from γ -keto acids and hydrazine hydrate.[13][14]

- Step 1: Synthesis of β -Aroylpropionic Acid (γ -Keto Acid):
 - Perform a Friedel-Crafts acylation of a substituted benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl_3).
- Step 2: Cyclocondensation with Hydrazine:
 - Dissolve the resulting β -aroylepropionic acid in a suitable solvent such as ethanol or acetic acid.
 - Add hydrazine hydrate (NH_2NH_2) to the solution, typically in a slight molar excess.
 - Reflux the reaction mixture for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into ice-cold water to precipitate the product.
 - Filter the solid precipitate, wash with cold water, and dry.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-dihydropyridazin-3(2H)-one derivative.

Protocol 2: Synthesis of 3-Chloro-pyridazine Derivatives

This protocol details the conversion of a pyridazinone to a more reactive chloropyridazine intermediate, which is a key step for further functionalization.[11]

- Chlorination Reaction:
 - Place the pyridazinone derivative (10 mmol) in a round-bottom flask.
 - Carefully add phosphoryl chloride (POCl_3 , 10 mL) to the flask in a fume hood.

- Heat the mixture to reflux and maintain for 4-5 hours.
- Allow the reaction mixture to cool to room temperature.
- Work-up and Isolation:
 - Slowly and carefully pour the cooled reaction mixture onto crushed ice or into ice-cold water (approx. 50 mL) to quench the excess POCl_3 .
 - A precipitate will form. Filter the solid product using a Buchner funnel.
 - Wash the solid with cold water until the filtrate is neutral.
 - Dry the product thoroughly.
 - Recrystallize the crude 3-chloro-pyridazine derivative from ethanol to yield the pure compound.

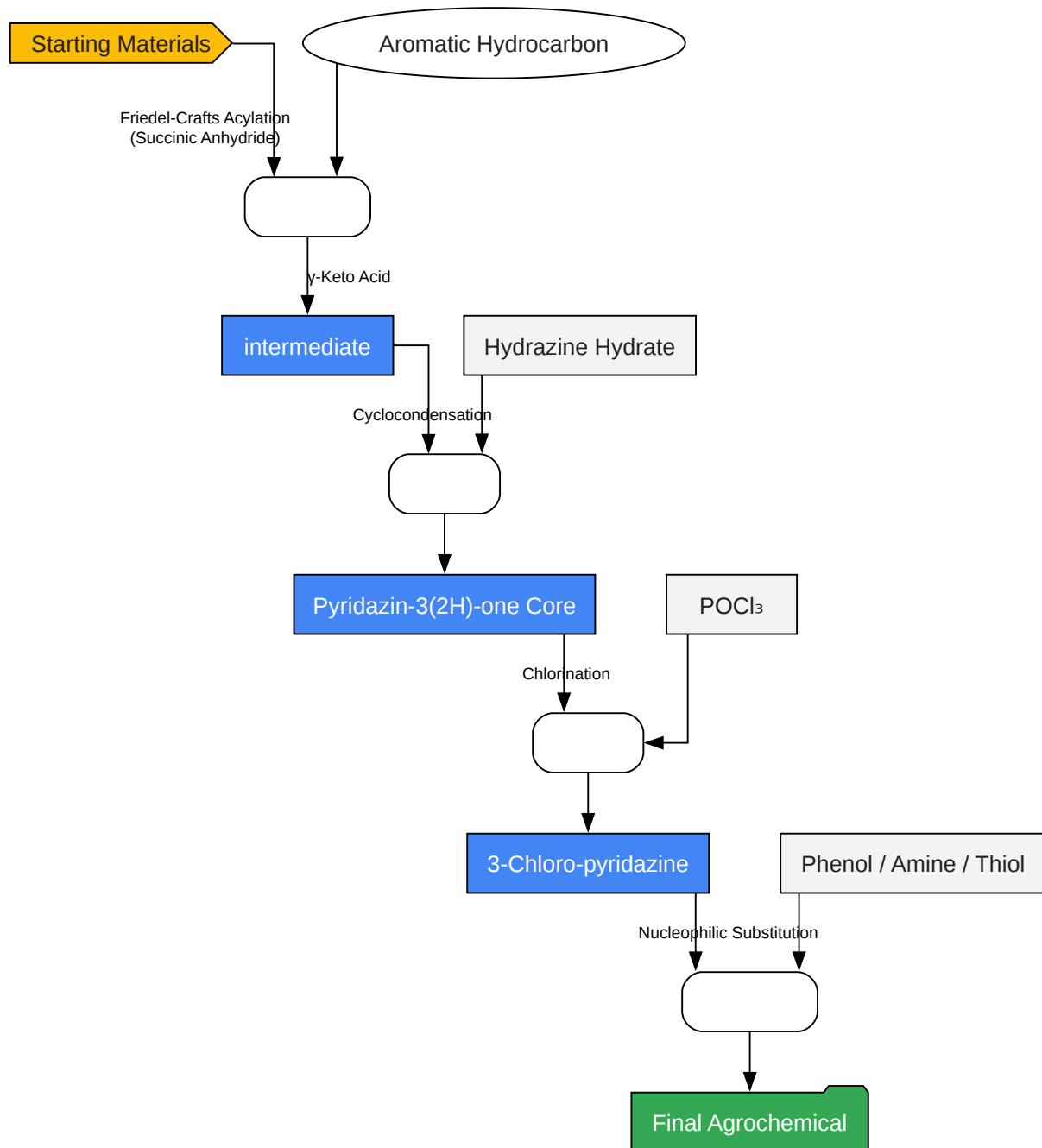
Protocol 3: Synthesis of 3-Aryloxy-6-chloropyridazines

This protocol is used for synthesizing herbicidal pyridazyl ethers via nucleophilic aromatic substitution.[12][15]

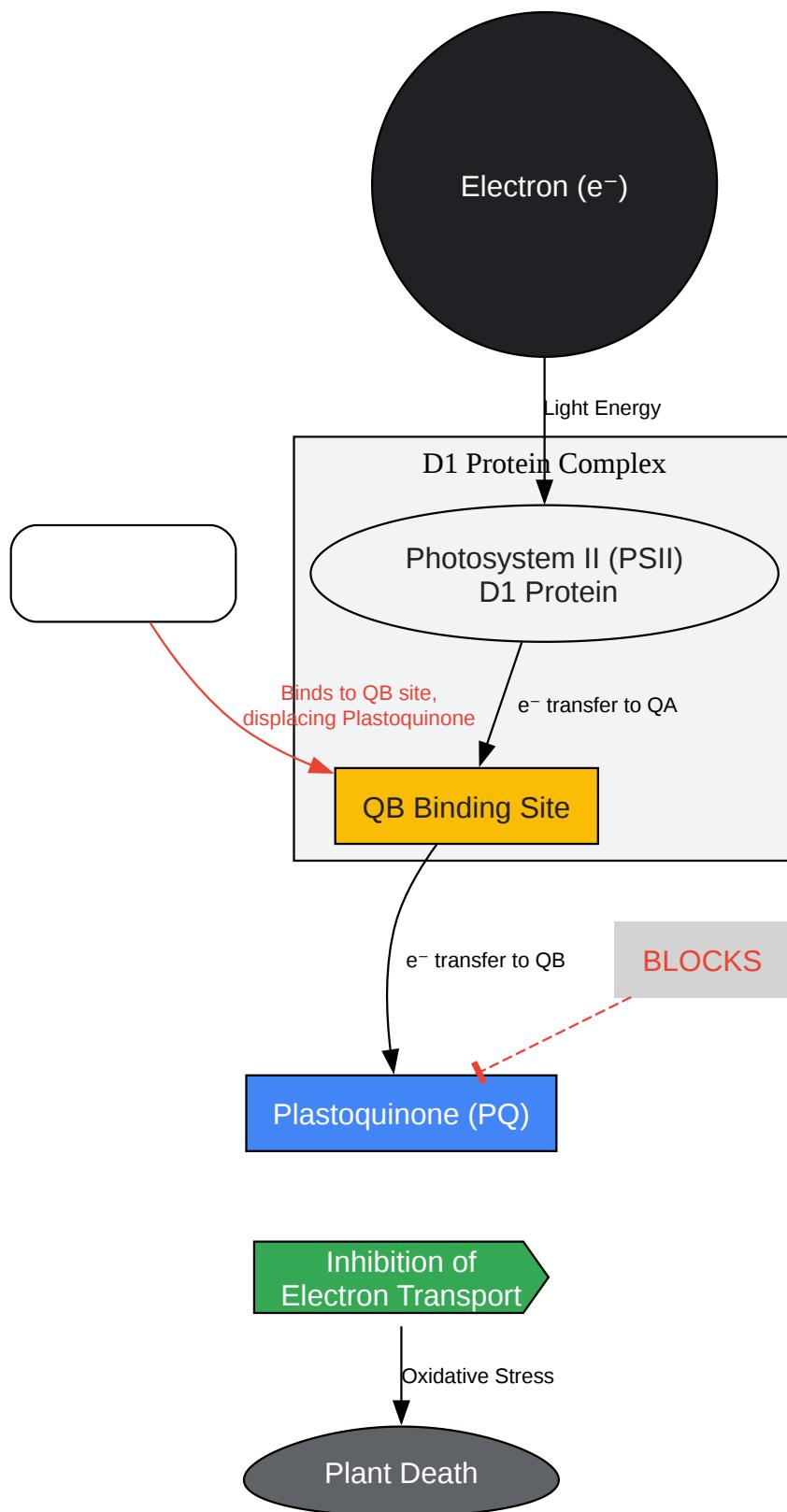
- Preparation of Sodium Phenoxide:
 - In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve a substituted phenol in a dry solvent like dimethylformamide (DMF).
 - Add sodium hydride (NaH) or sodium metal portion-wise to generate the corresponding sodium phenoxide *in situ*.
- Nucleophilic Substitution:
 - To the solution of sodium phenoxide, add a solution of 3,6-dichloropyridazine in dry DMF.
 - Heat the reaction mixture (e.g., to 55°C) and stir for several hours.
 - Monitor the reaction by TLC to confirm the consumption of the starting materials.

- Isolation and Purification:
 - After cooling, pour the reaction mixture into water to precipitate the product.
 - Filter the precipitate, wash with water, and dry.
 - Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryloxy-6-chloropyridazine.

Mandatory Visualizations

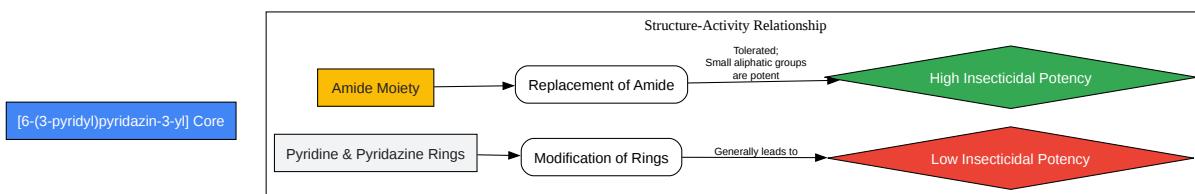
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Caption: General synthesis workflow for pyridazine-based agrochemicals.



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Caption: Mechanism of action: Inhibition of PhotosII by pyridazine herbicides.



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Caption: SAR logic for aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides.

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